Product packaging for Butane-2,3-diyl diacetate(Cat. No.:CAS No. 1114-92-7)

Butane-2,3-diyl diacetate

Cat. No.: B075507
CAS No.: 1114-92-7
M. Wt: 174.19 g/mol
InChI Key: VVSAAKSQXNXBML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Butane-2,3-diyl diacetate, also known as 2,3-diacetoxybutane, is a chemical compound with the molecular formula C 8 H 14 O 4 and a molecular weight of 174.19 g/mol. As the diacetate ester of 2,3-butanediol, it serves as a valuable intermediate in organic synthesis and industrial biotechnology research. This compound is a colorless liquid with a density of approximately 1.024 g/cm³ at 25°C. Its structure features two acetate functional groups, making it a versatile building block for further chemical transformations. Research Applications and Value: this compound is primarily studied in the context of biomass valorization. It is a derivative of 2,3-butanediol (2,3-BDO), a major biomass-derived platform chemical. Research focuses on its potential role in the production of hydrocarbon biofuels, including bio-jet fuels. Through processes involving dehydration and chain extension, C8–C16 alkanes suitable as fuel additives can be synthesized, positioning this compound as a promising candidate in sustainable energy research. Handling and Specifications: This product is supplied with a minimum purity of 95%. For long-term stability, store in a cool, dry place. This product is For Research Use Only (RUO) and is intended for use by technically qualified individuals. It is not intended for diagnostic or therapeutic uses, or for application in foods, drugs, or cosmetics.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O4 B075507 Butane-2,3-diyl diacetate CAS No. 1114-92-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-acetyloxybutan-2-yl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-5(11-7(3)9)6(2)12-8(4)10/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVSAAKSQXNXBML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70912146
Record name Butane-2,3-diyl diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70912146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1114-92-7
Record name 2,3-Diacetoxybutane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1114-92-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butane-2,3-diyl diacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001114927
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butane-2,3-diyl diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70912146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butane-2,3-diyl diacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.927
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Catalysis in Butane 2,3 Diyl Diacetate Production

Established Esterification Routes from Butane-2,3-diol and Acetic Derivatives

CH₃CH(OH)CH(OH)CH₃ + 2 CH₃COOH ⇌ CH₃COOCH(CH₃)CH(CH₃)OOCCH₃ + 2 H₂O

Another established route involves the reaction of 2,3-epoxybutane (B1201590) with acetic acid. google.com This method offers an alternative pathway to the diacetate, proceeding through the ring-opening of the epoxide by the carboxylic acid. google.com

Heterogeneous Catalysis Development and Optimization

The use of heterogeneous catalysts in the esterification of 2,3-butanediol (B46004) offers significant advantages, primarily the ease of separation and potential for catalyst recycling. researchgate.net

Ion-exchange resins, such as Amberlyst 36, have been effectively employed as heterogeneous catalysts for the synthesis of butane-2,3-diyl diacetate. researchgate.net Amberlyst 36 is characterized by a high concentration of acid sites (5.4 mequiv·g⁻¹ of wet resin), a significant BET surface area of 33 m²·g⁻¹, and a harmonic mean size of 0.60–0.85 mm. researchgate.net Other solid acid catalysts, including heteropolyacids, have also been utilized. google.com

The efficiency of the catalytic synthesis of this compound is influenced by several process parameters. Key factors that have been investigated to optimize the reaction include:

Temperature: The reaction is typically conducted at temperatures ranging from 50 to 110 °C. researchgate.net

Catalyst Loading: The amount of catalyst used, relative to the initial molar quantity of 2,3-butanediol, has been varied from 1.1% to 4.4%. researchgate.net

Molar Ratio of Reactants: The molar ratio of acetic acid to 2,3-butanediol is a critical parameter, with studies exploring ratios from 2 to 12. researchgate.net

One study using a heteropolyacid catalyst in a fixed-bed reactor reported a per-pass conversion of 79.1% and a selectivity of 71.6% at 90°C and 1.5 MPa. google.com Another set of conditions in the same study, at 100°C and 2 MPa, yielded a conversion of 67.1% and a selectivity of 64.9%. google.com

Table 1: Process Parameters for this compound Synthesis

Parameter Range/Value
Catalyst Amberlyst 36, Heteropolyacid
Temperature 50 - 110 °C
Catalyst Loading 1.1% - 4.4% (relative to 2,3-BDO)
Molar Ratio (Acetic Acid:2,3-BDO) 2 - 12
Pressure 1.5 - 2 MPa

Homogeneous Catalysis in Diester Formation

Homogeneous catalysis for the esterification of 2,3-butanediol was investigated as early as 1945. researchgate.net While less common in industrial applications due to separation challenges, homogeneous catalysts like sulfuric acid and para-toluenesulfonic acid have been studied for this reaction. researchgate.netessentialchemicalindustry.org These catalysts operate in the same phase as the reactants, often leading to high reaction rates.

Two-Step Esterification Mechanisms and Selective Synthesis

The esterification of 2,3-butanediol to this compound proceeds through a two-step mechanism. researchgate.net

First Step: One mole of 2,3-butanediol reacts with one mole of acetic acid to form one mole of 2,3-butanediol monoacetate and one mole of water. researchgate.net

Second Step: The remaining alcohol group on the monoester is then esterified by a second mole of acetic acid to produce one mole of this compound and a second mole of water. researchgate.net

This stepwise reaction allows for the selective synthesis of the monoacetate or diacetate by controlling the reaction conditions, such as the molar ratio of the reactants.

Stereochemical Investigations of Butane 2,3 Diyl Diacetate

Isomeric Forms and Chiral Differentiation

Butane-2,3-diyl diacetate, with the chemical formula C₈H₁₄O₄, is the diacetate ester of butane-2,3-diol. nih.govguidechem.comthegoodscentscompany.com The core of its stereochemistry lies in the butane (B89635) backbone, specifically at the second and third carbon atoms (C-2 and C-3), both of which are chiral centers. This structure gives rise to three distinct stereoisomers: a pair of enantiomers and a meso compound. wikipedia.orgyoutube.com

The enantiomers are non-superimposable mirror images of each other, designated as (2R,3R)-butane-2,3-diyl diacetate and (2S,3S)-butane-2,3-diyl diacetate. These molecules are optically active, rotating plane-polarized light in equal but opposite directions. The third isomer is the meso form, (2R,3S)-butane-2,3-diyl diacetate. Despite having two chiral centers, this molecule possesses an internal plane of symmetry, making it achiral and optically inactive. youtube.com

Differentiation and separation of these stereoisomers are critical for their specific applications. Chiral gas chromatography (GC) is a primary analytical technique used for this purpose. gcms.cz By employing a chiral stationary phase, such as derivatized cyclodextrins, it is possible to resolve the different stereoisomers based on their differential interactions with the column, leading to distinct retention times. gcms.cz

Table 1: Stereoisomers of this compound

Isomer Name Configuration Chirality Optical Activity
(2R,3R)-Butane-2,3-diyl diacetate R, R Chiral Optically Active
(2S,3S)-Butane-2,3-diyl diacetate S, S Chiral Optically Active

Stereoselective Synthesis Approaches and Enantiomeric Purity Assessment

The stereoselective synthesis of a specific isomer of this compound is fundamentally dependent on the stereochemistry of its precursor, butane-2,3-diol. The synthesis is typically achieved through the straightforward acetylation of the corresponding optically pure diol isomer. nih.gov Therefore, the challenge lies in obtaining enantiomerically pure (2R,3R)-butane-2,3-diol, (2S,3S)-butane-2,3-diol, or meso-butane-2,3-diol.

These chiral diols serve as valuable building blocks in asymmetric synthesis. nih.govacs.org Chemical synthesis routes to obtain these chiral precursors often involve asymmetric reduction of diketones or the use of chiral auxiliaries to guide the stereochemical outcome of a reaction. acs.orgwilliams.edu For instance, a chiral auxiliary can be temporarily attached to a molecule to direct a subsequent alkylation or reduction step, after which it is removed to yield the desired chiral diol. williams.edu

Once the stereoselective synthesis is complete, assessing the enantiomeric purity of the resulting this compound is essential. The enantiomeric excess (ee) is a measure of this purity. Chiral gas chromatography (GC) and high-performance liquid chromatography (HPLC) with chiral columns are the most common and reliable methods for determining the ee. gcms.czresearchgate.net These techniques can separate the enantiomers, and the relative peak areas in the chromatogram are used to calculate the proportion of each enantiomer in the mixture, thus quantifying the success of the asymmetric synthesis.

Enzymatic Contributions to Stereoisomer Formation of Precursors

The biological production of butane-2,3-diol offers a highly efficient and stereospecific route to obtaining the precursors for this compound. Many microorganisms, including species of Bacillus, Klebsiella, and Serratia, produce 2,3-butanediol (B46004) through fermentation. wikipedia.orgresearchgate.net The stereoisomeric composition of the produced diol is determined by the specific enzymatic machinery of the microorganism. nih.gov

The key enzymes in this process are butanediol (B1596017) dehydrogenases (BDHs), also known as acetoin (B143602) reductases. nih.govrsc.org These enzymes catalyze the reduction of acetoin to 2,3-butanediol and exhibit distinct stereospecificities, leading to the formation of specific isomers. nih.govrsc.org There are three main types of BDHs based on the isomer they produce:

(2R,3R)-BDH: This enzyme specifically reduces (R)-acetoin to (2R,3R)-2,3-butanediol. nih.govrsc.org

meso-BDH: This enzyme can reduce (R)-acetoin to meso-2,3-butanediol (B1221857) or (S)-acetoin to meso-2,3-butanediol. rsc.orgnih.gov

(2S,3S)-BDH: This enzyme specifically reduces (S)-acetoin to (2S,3S)-2,3-butanediol.

The presence and expression levels of these specific dehydrogenases in a microorganism dictate the final ratio of 2,3-butanediol stereoisomers. nih.govrsc.org For example, Bacillus subtilis is known to produce a mixture of (2R,3R)- and meso-2,3-butanediol, while certain strains of Klebsiella pneumoniae primarily produce meso- and (2S,3S)-2,3-butanediol. researchgate.netnih.gov By selecting or engineering microorganisms to express a single, highly stereospecific BDH, it is possible to produce enantiomerically pure 2,3-butanediol, which can then be used for the synthesis of the corresponding pure this compound. rsc.orgmdpi.com

Table 2: Enzymatic Production of Butane-2,3-diol Stereoisomers

Enzyme/Organism Precursor Product Stereoisomer Reference
Rhodococcus erythropolis BDH Diacetyl / (R)-Acetoin (2R,3R)-2,3-Butanediol nih.gov
Bacillus clausii BDH Diacetyl / (R)-Acetoin (2R,3R)-2,3-Butanediol rsc.org
Bacillus subtilis Glucose (2R,3R)- and meso-2,3-Butanediol rsc.orgmdpi.com
Klebsiella pneumoniae budC (R)-Acetoin meso-2,3-Butanediol rsc.orgnih.gov

Mechanistic and Kinetic Studies of Butane 2,3 Diyl Diacetate Reactions

Reaction Mechanism Elucidation in Esterification Processes

The formation of butane-2,3-diyl diacetate from 2,3-butanediol (B46004) and a carboxylic acid, such as acetic acid, is a classic example of Fischer esterification. masterorganicchemistry.com This acid-catalyzed reaction proceeds in a stepwise manner, initiated by the protonation of the carbonyl oxygen of the carboxylic acid by an acid catalyst. mdpi.com This initial step enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by one of the hydroxyl groups of 2,3-butanediol. mdpi.com

This nucleophilic addition leads to the formation of a tetrahedral intermediate. masterorganicchemistry.commdpi.com Subsequently, a proton is transferred from the attacking hydroxyl group to one of the original hydroxyl groups of the carboxylic acid, which is then eliminated as a water molecule. masterorganicchemistry.com Deprotonation of the resulting protonated ester yields the monoester, 3-hydroxybutan-2-yl acetate (B1210297). researchgate.net The reaction then proceeds with the esterification of the second hydroxyl group of the monoester through the same mechanistic pathway to form the final product, this compound. researchgate.net All steps in this mechanism are reversible. masterorganicchemistry.com

2,3-Butanediol + Acetic Acid ⇌ 3-Hydroxybutan-2-yl acetate + Water researchgate.net

3-Hydroxybutan-2-yl acetate + Acetic Acid ⇌ this compound + Water researchgate.net

Kinetic Modeling and Rate Constant Determination

To quantify the speed of the esterification process and to design efficient reactors, kinetic modeling is employed. The esterification of 2,3-butanediol is often studied in batch reactors, and the reaction progress is monitored by analyzing the concentration of reactants and products over time. researchgate.net A pseudo-homogeneous model is frequently used to describe the kinetics, especially when solid acid catalysts are utilized. researchgate.net

The reaction rates are modeled based on the law of mass action, considering both the forward and reverse reactions for the two-step esterification process. The experimental data, obtained under various conditions such as temperature, catalyst concentration, and reactant molar ratios, are then fitted to these models to determine the kinetic parameters. researchgate.net These parameters include the rate constants for each reaction step and their corresponding activation energies.

A study investigating the esterification of 2,3-butanediol with acetic acid using an ion-exchange resin (Amberlyst 36) as a heterogeneous catalyst determined the kinetic and thermodynamic constants for the reaction system. researchgate.net A simplified model was developed, and the experimental data were used to determine all the kinetic and thermodynamic constants of the reaction. researchgate.net

Table 1: Kinetic and Thermodynamic Constants for the Esterification of 2,3-Butanediol with Acetic Acid at 110 °C

ParameterValueUnits
k1 (forward rate constant for monoester formation)1.10 x 10⁻⁴L mol⁻¹ s⁻¹
k-1 (reverse rate constant for monoester formation)2.50 x 10⁻⁵L mol⁻¹ s⁻¹
K1 (equilibrium constant for monoester formation)4.4-
k2 (forward rate constant for diester formation)4.00 x 10⁻⁵L mol⁻¹ s⁻¹
k-2 (reverse rate constant for diester formation)4.40 x 10⁻⁵L mol⁻¹ s⁻¹
K2 (equilibrium constant for diester formation)0.9-

This table presents data from a specific study and may vary with different catalysts and reaction conditions. researchgate.net

Thermodynamic Analysis of Reaction Pathways (e.g., Esterification and Hydrolysis)

Thermodynamic analysis is crucial for understanding the feasibility and equilibrium position of the esterification and hydrolysis reactions of this compound. The key thermodynamic parameters, including enthalpy of reaction (ΔrH°), are essential for this analysis.

The hydrolysis of this compound is the reverse of the esterification reaction, where the diacetate reacts with water to form 2,3-butanediol and acetic acid. nist.gov The enthalpy of this reaction provides insight into the energy changes associated with this process.

According to the NIST Chemistry WebBook, the standard enthalpy of reaction for the hydrolysis of this compound in the liquid phase has been determined. nist.gov

Table 2: Thermodynamic Data for the Hydrolysis of this compound

ReactionQuantityValueUnitsMethodReference
This compound + 2 Water = 2,3-Butanediol + 2 Acetic acidΔrH°-22.3 ± 2.1kJ/molCalorimetryShlechter, Othmer, et al., 1945

This data indicates that the hydrolysis reaction is exothermic. nist.gov

Understanding these thermodynamic properties is vital for controlling the reaction equilibrium. For instance, since the hydrolysis is exothermic, an increase in temperature would shift the equilibrium towards the reactants (this compound and water), according to Le Chatelier's principle.

Advanced Spectroscopic and Chromatographic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the structural elucidation of Butane-2,3-diyl diacetate. Both ¹H and ¹³C NMR provide critical data on the connectivity and chemical environment of atoms within the molecule.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the methyl protons of the acetate (B1210297) groups and the protons on the butane (B89635) backbone. The acetate methyl protons would appear as a sharp singlet, while the protons on the C2 and C3 carbons of the butane chain would present as a multiplet. The terminal methyl protons of the butane backbone would likely appear as a doublet due to coupling with the adjacent methine proton. The chemical shifts and coupling constants are sensitive to the molecule's stereochemistry, allowing for the differentiation between the meso and the racemic (d/l) diastereomers. Computational methods, such as those based on density functional theory (DFT), can be employed to calculate theoretical NMR shifts and coupling constants, which can then be compared with experimental data to confirm conformational and configurational assignments. nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are estimated values based on typical ranges for similar functional groups. Actual values may vary depending on solvent and experimental conditions.)

Proton Type Predicted Chemical Shift (ppm) Multiplicity
Acetate Methyl (CH₃-COO)~2.0 - 2.2Singlet
Backbone Methine (CH-O)~4.8 - 5.2Multiplet
Backbone Methyl (CH₃-CH)~1.2 - 1.4Doublet

Mass Spectrometry (MS) for Structural Elucidation and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to deduce its structure through the analysis of fragmentation patterns. Upon ionization in the mass spectrometer, the molecule forms a molecular ion ([M]⁺), and subsequent fragmentation provides characteristic ions that serve as a structural fingerprint.

For esters like this compound, common fragmentation pathways include the cleavage of bonds adjacent to the carbonyl group. libretexts.org This can lead to the formation of acylium ions. The fragmentation of the butane backbone itself is also expected, producing a series of ions corresponding to the loss of alkyl fragments. docbrown.info The mass spectra of isomers can show significant differences depending on the ionization method and energy, which can be useful in distinguishing them. researchgate.net The molecular ion peak for this compound (C₈H₁₄O₄) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

Table 2: Potential Mass Spectrometry Fragments for this compound

Fragment Ion (Structure) m/z (Mass-to-Charge Ratio) Origin
[CH₃CO]⁺43Acylium ion from cleavage of C-O bond
[M - CH₃COO]⁺115Loss of an acetate group
[M - CH₃COOH]⁺114Loss of acetic acid
[C₄H₈O₂]⁺88Cleavage of the butane backbone

Gas Chromatography (GC) for Separation and Quantification

Gas Chromatography (GC) is a powerful technique for the separation and quantification of volatile compounds like this compound. A key application of GC in the analysis of this compound is the separation of its diastereomers. Research has shown that the meso- and racemic forms of butane-2,3-diol diesters can be successfully separated using gas-liquid chromatography. rsc.org

The degree of separation is highly dependent on the polarity of the stationary phase used in the GC column. On various stationary phases, the racemic form consistently exhibits a higher retention volume than the meso- form. rsc.org This behavior can be attributed to differences in the interaction between the diastereomers and the stationary phase, influenced by the molecules' respective conformations and dipole moments. rsc.org For quantitative analysis, GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is commonly used. nih.govresearchgate.net A validated GC-MS method allows for the sensitive and robust simultaneous determination of related diols in complex matrices like cheese and bacterial cultures. nih.gov

Table 3: Gas Chromatography Parameters for Diastereomer Separation

Parameter Condition Reference
Technique Gas-Liquid Chromatography rsc.org
Stationary Phases Squalane (non-polar) to 1,2,3,4-tetra-(2-cyanoethoxy)-butane (polar) rsc.org
Observation Separation improves with increasing polarity of the stationary phase. rsc.org
Elution Order meso-form elutes before the racemic form. rsc.org
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS) nih.govresearchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Structural and Electronic Properties

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the structural and electronic properties of molecules. uobabylon.edu.iq

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the functional groups present in this compound. The spectrum would be dominated by strong absorption bands characteristic of the ester group. A strong, sharp peak would be expected in the region of 1735-1750 cm⁻¹ corresponding to the C=O (carbonyl) stretching vibration. Additionally, characteristic C-O stretching bands would appear in the fingerprint region, typically between 1000-1300 cm⁻¹. The presence of C-H stretching and bending vibrations from the alkane backbone would also be observed. Quantitative IR spectra can be obtained for related dicarbonyl compounds, providing intensity data for various vibrational bands. researchgate.net

Table 4: Characteristic Infrared Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
C=O (Ester)Stretch1735 - 1750Strong
C-O (Ester)Stretch1000 - 1300Strong
C-H (Alkane)Stretch2850 - 3000Medium-Strong
C-H (Alkane)Bend1350 - 1480Variable

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures electronic transitions within a molecule. uobabylon.edu.iq Since this compound lacks an extensive system of conjugated π-bonds or other strong chromophores, it is not expected to show significant absorption in the UV-Vis range (200-800 nm). The ester carbonyl groups exhibit weak n→π* transitions, which typically occur at the lower end of the UV spectrum (around 200-215 nm) and may be difficult to observe in common solvents. Therefore, UV-Vis spectroscopy is of limited utility for the routine characterization or quantification of this compound. uobabylon.edu.iqlibretexts.org

Computational Chemistry and Molecular Modeling Research

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand how a ligand, such as Butane-2,3-diyl diacetate, might interact with a biological target, typically a protein. The process involves sampling a large number of possible conformations of the ligand within the binding site of the protein and scoring them based on their binding affinity.

Although no specific molecular docking studies featuring this compound have been published, research on its precursor, meso-2,3-butanediol (B1221857), provides insights into how this molecule and its derivatives might be studied. For instance, a study on meso-2,3-butanediol dehydrogenase identified the active tunnel and key residues for ligand binding and product release through molecular docking and molecular dynamics simulations. nih.gov Such an approach could be hypothetically applied to this compound to explore its potential interactions with various enzymes. The acetate (B1210297) groups would be expected to influence the binding mode, potentially forming hydrogen bonds or engaging in hydrophobic interactions within the protein's active site.

The general steps for a hypothetical molecular docking study of this compound would involve:

Preparation of the protein receptor: This includes adding hydrogen atoms, assigning partial charges, and defining the binding site.

Preparation of the ligand: Generating a 3D conformation of this compound and assigning appropriate charges.

Docking simulation: Using software like AutoDock or Glide to place the ligand into the protein's binding site in various orientations and conformations.

Scoring and analysis: The resulting poses are scored based on a scoring function that estimates the binding free energy. The best-scoring poses are then analyzed to understand the key interactions, such as hydrogen bonds and van der Waals contacts.

Such studies could be valuable in assessing the potential biological activity of this compound.

Molecular Dynamics (MD) Simulations for Complex Stability and Conformational Dynamics

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. These simulations allow researchers to observe the time-dependent behavior of a molecular system, providing detailed information on the conformational changes and stability of molecules and their complexes.

An MD simulation of this compound, either in a solvent or in complex with a protein, would involve the following:

System Setup: Defining the simulation box containing the molecule of interest, solvent molecules (e.g., water), and any other relevant components.

Force Field Selection: Choosing a suitable force field (e.g., OPLS, AMBER) that accurately describes the interatomic and intramolecular forces.

Simulation Protocol: The system is typically minimized, heated to the desired temperature, and then equilibrated before the production run, during which data is collected.

From such simulations, various properties can be analyzed, including:

Root Mean Square Deviation (RMSD): To assess the stability of the molecule or complex over time.

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the molecule.

Hydrogen Bond Analysis: To study the dynamics of hydrogen bond formation and breaking.

Binding Free Energy Calculations (e.g., MM/GBSA): To provide a more accurate estimation of the binding affinity of a ligand to a protein. nih.gov

MD simulations could provide valuable insights into the conformational flexibility of this compound and the stability of its potential interactions with biological targets.

Quantum Chemical Calculations (e.g., DFT) for Reaction Pathways and Electronic Structure

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules from first principles. These methods can provide accurate information about molecular geometries, vibrational frequencies, reaction energies, and transition states.

While specific DFT studies on this compound are scarce, extensive research has been conducted on its precursor, butane-2,3-diol. A conformational study of the diastereomers of 2,3-butanediol (B46004) using DFT (B3LYP/6-311++G**) and MP2 methods identified the most stable conformers. uc.ptresearchgate.net The stability of these conformers is largely determined by the O-C-C-O dihedral angle, with the gauche configuration being more stable due to the formation of an intramolecular hydrogen bond. uc.ptresearchgate.net

These computational approaches are directly applicable to this compound to understand its:

Conformational Landscape: Identifying the most stable geometries and the energy barriers between them.

Electronic Properties: Calculating properties such as the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map, which are crucial for understanding its reactivity.

Reaction Mechanisms: Modeling potential reaction pathways, such as hydrolysis of the ester groups, and identifying the transition state structures and activation energies.

The table below summarizes key findings from a DFT study on the precursor, butane-2,3-diol, which illustrates the type of data that could be generated for this compound.

DiastereomerConformerO-C-C-O Dihedral AngleRelative Energy (kJ mol⁻¹)
(R,S)-2,3-BDg'Gggauche0.0
tGg'gauche0.2
(S,S)-2,3-BDgGg'gauche0.0
tGg'gauche2.3
Data adapted from a conformational study of 2,3-butanediols using DFT calculations. uc.pt

Predictive Modeling for Molecular Descriptors and Pharmacophore Elucidation

Predictive modeling, often in the form of Quantitative Structure-Activity Relationship (QSAR) studies, uses molecular descriptors to develop mathematical models that can predict the biological activity or other properties of chemical compounds. Molecular descriptors are numerical values that encode different aspects of a molecule's structure.

While no specific predictive models for the biological activity of this compound have been published, its molecular descriptors can be calculated using various software packages. These descriptors can then be used as input for developing QSAR models. Publicly available databases like PubChem provide a range of computed molecular descriptors for this compound. nih.gov

Table of Computed Molecular Descriptors for this compound

Property Name Property Value Reference
Molecular Weight 174.19 g/mol Computed by PubChem
XLogP3 0.9 Computed by PubChem
Hydrogen Bond Donor Count 0 Computed by PubChem
Hydrogen Bond Acceptor Count 4 Computed by PubChem
Rotatable Bond Count 5 Computed by PubChem
Exact Mass 174.08920892 Da Computed by PubChem
Topological Polar Surface Area 52.6 Ų Computed by PubChem
Heavy Atom Count 12 Computed by PubChem
Complexity 156 Computed by PubChem

Data sourced from PubChem. nih.gov

These descriptors can be used to build predictive models for various endpoints, such as toxicity, bioavailability, or environmental fate. nih.govresearchgate.net

Pharmacophore elucidation is another important aspect of predictive modeling. A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. By aligning a set of active molecules and identifying common chemical features, a pharmacophore model can be developed. This model can then be used to screen large compound libraries to identify new potential active molecules. While no specific pharmacophore models involving this compound have been reported, its structural features, such as hydrogen bond acceptors (the carbonyl oxygens of the acetate groups) and hydrophobic centers (the methyl and methylene (B1212753) groups), could be key elements in a hypothetical pharmacophore model.

Biocatalysis, Enzymatic Systems, and Microbial Production Pathways

Biosynthesis of 2,3-Butanediol (B46004) Precursors and Metabolic Engineering Strategies

The microbial synthesis of 2,3-butanediol, a platform chemical with broad industrial applications, originates from pyruvate. nih.gov The primary biosynthetic pathway involves a sequence of three enzymatic reactions. nih.gov Pyruvate is first converted to α-acetolactate by the enzyme α-acetolactate synthase (ALS). Subsequently, α-acetolactate is decarboxylated to acetoin (B143602) by α-acetolactate decarboxylase (ALDC). In the final step, acetoin is reduced to 2,3-butanediol by butanediol (B1596017) dehydrogenase (BDH), also known as acetoin reductase (AR). nih.govnih.gov

Metabolic engineering has been extensively applied to enhance the production of 2,3-BDO in various microorganisms, including Saccharomyces cerevisiae, Bacillus subtilis, and Klebsiella oxytoca. researchgate.netnih.govnih.gov Key strategies focus on redirecting carbon flux towards 2,3-BDO and away from competing metabolic pathways, such as ethanol (B145695) or lactate production. nih.govmit.edu

Common metabolic engineering strategies include:

Amplification of the 2,3-BDO biosynthetic pathway: This is achieved by overexpressing the genes encoding the key enzymes: α-acetolactate synthase, α-acetolactate decarboxylase, and butanediol dehydrogenase. nih.gov

Redirection of carbon flux: In organisms like S. cerevisiae, this involves creating pyruvate decarboxylase-deficient (Pdc⁻) strains to minimize ethanol production and channel pyruvate towards the 2,3-BDO pathway. nih.gov In bacterial systems, knocking out genes such as lactate dehydrogenase (ldhA) increases pyruvate availability for acetoin synthesis. mit.edu

Cofactor engineering: The reduction of acetoin to 2,3-BDO is an NADH-dependent reaction. nih.gov Engineering the cell's metabolism to increase the intracellular availability of NADH can significantly improve the final product yield. Deleting the lactate biosynthesis pathway, for instance, has been shown to be more impactful by increasing NADH availability than by simply increasing pyruvate precursor supply. mit.edu

For example, in one study, the introduction of heterologous genes for acetolactate synthase (alsS) and alcohol dehydrogenase (adh) into Thermococcus onnurineus NA1 enabled the production of 2,3-BDO at high temperatures. nih.gov Further deletion of an acetyl-CoA synthetase gene led to a 25% increase in specific production. nih.gov

Enzymatic Activity and Stereospecificity in Butanediol Dehydrogenases (BDHs)

Butanediol dehydrogenase (BDH) is the critical enzyme that catalyzes the final step in the biosynthesis of 2,3-BDO, the reduction of acetoin. nih.gov This enzyme largely determines the stereoisomeric form of the resulting 2,3-butanediol, which can exist as (2R,3R)-2,3-BDO, (2S,3S)-2,3-BDO, or meso-2,3-BDO. nih.govresearchgate.net The optical purity of 2,3-BDO is crucial as it dictates its suitability for various applications, including the synthesis of chiral compounds. nih.gov

BDHs are classified based on their stereospecificity:

(2R,3R)-2,3-butanediol dehydrogenases reduce (R)-acetoin to (2R,3R)-2,3-BDO. These enzymes typically belong to the zinc-containing alcohol dehydrogenase family. nih.govresearchgate.net

(2S,3S)-2,3-butanediol dehydrogenases reduce (S)-acetoin to (2S,3S)-2,3-BDO. These are commonly members of the short-chain dehydrogenase/reductase (SDR) superfamily. researchgate.net

meso-2,3-butanediol (B1221857) dehydrogenases can produce the meso-isomer.

The catalytic activity of BDHs is influenced by factors such as pH, temperature, and cofactor availability. For instance, a (2R,3R)-2,3-butanediol dehydrogenase from Rhodococcus erythropolis WZ010 (ReBDH) showed optimal activity for acetoin reduction at pH 6.5 and 55°C, while the optimal conditions for the reverse reaction (2,3-BDO oxidation) were pH 10 and 45°C. nih.gov This enzyme was strictly NAD(H)-dependent. nih.gov Kinetic studies of ReBDH revealed that the reaction strongly favors the formation of 2,3-butanediol over its oxidation, with the activity for acetoin reduction being 7.7 times higher than for diol oxidation at a neutral pH. nih.govresearchgate.net

The structural attributes of the enzyme play a significant role in its activity. A study on the BDH from Serratia marcescens (SmBdh) revealed that a short α6 helix allows for efficient entry and exit of molecules from the active site, contributing to a higher substrate turnover rate compared to other BDHs. nih.gov This highlights how subtle differences in enzyme structure can lead to significant variations in catalytic efficiency.

Microbial Fermentation Optimization for Biorenewable Precursors

To achieve high titers, yields, and productivity of 2,3-BDO for industrial applications, optimization of the microbial fermentation process is essential. Key parameters that are manipulated include medium composition (carbon and nitrogen sources), pH, temperature, aeration, and agitation speed. nih.govnih.gov

Medium Optimization: The composition of the growth medium is critical. Studies have shown that complex nitrogen sources can enhance the specific production and yield of 2,3-BDO. nih.gov Response surface methodology (RSM) is a common statistical technique used to optimize medium components. For instance, in a study using Bacillus subtilis CS13, the medium was optimized to contain 281.1 g/L sucrose, 21.9 g/L ammonium citrate, and 3.6 g/L MgSO₄·7H₂O, which resulted in a maximum 2,3-BDO concentration of 125.5 g/L in batch culture. nih.gov

Process Parameter Optimization: Aeration and agitation are crucial as they affect the dissolved oxygen (DO) concentration, which in turn influences the metabolic flux. In Klebsiella oxytoca M1, increasing the agitation speed from 300 rpm to 400 rpm in fed-batch fermentation increased the 2,3-BDO titer from 109.6 g/L to 118.5 g/L. nih.gov Similarly, for B. subtilis CS13, the highest concentration and productivity were achieved at an agitation speed of 500 rpm and an aeration rate of 2 L/min. nih.gov Oxygen availability is a key factor driving the formation of 2,3-BDO versus its precursor acetoin. reading.ac.uk

Fed-Batch Fermentation: To overcome substrate inhibition and achieve higher product concentrations, fed-batch fermentation is often employed. This strategy allowed B. subtilis CS13 to reach a 2,3-BDO concentration of 132.4 g/L with a productivity of 2.45 g/L/h. nih.gov In another study with Bacillus licheniformis, a fed-batch process under optimized conditions yielded 138.8 g/L of 2,3-BDO. mdpi.com

The table below summarizes the results of fermentation optimization for 2,3-BDO production in different microorganisms.

MicroorganismFermentation StrategyKey Optimization ParametersMax 2,3-BDO Titer (g/L)Productivity (g/L/h)Yield (g/g substrate)
Bacillus subtilis CS13Fed-BatchMedium composition, 500 rpm agitation, 2 L/min aeration132.42.450.45
Klebsiella oxytoca M1Fed-Batch400 rpm agitation, complex nitrogen source118.5Not specified0.40
Bacillus licheniformis 24Fed-BatchMedium composition, pH 6.23, Temp 37.8°C, 3.68 vvm aeration138.81.160.479
Bacillus subtilis GD5Fed-BatchUncontrolled DO, low-cost nitrogen source (CSL)42.31Not specified0.52

Fungal Biotransformation and Volatile Organic Compound Production

Microorganisms, including fungi and bacteria, produce a wide array of volatile organic compounds (VOCs) during their metabolism. mdpi.com 2,3-Butanediol itself is a well-characterized bacterial VOC that plays a role in plant-microbe interactions. frontiersin.org While bacteria primarily produce 2,3-BDO through fermentation, fungi are known to biotransform various substrates into a diverse profile of VOCs, including esters.

The conversion of an alcohol like 2,3-butanediol into its corresponding diacetate ester, butane-2,3-diyl diacetate, is an esterification reaction. In biological systems, this is typically catalyzed by esterases or acyltransferases. Fungi are known sources of such enzymes and have been utilized for the biotransformation of alcohols into esters, which are often valuable flavor and fragrance compounds.

While the metabolic conversion of acetoin to 2,3-butanediol is reversible in most bacteria, it is generally considered irreversible in fungi like yeast. frontiersin.org Fungi can further metabolize alcohols into other compounds. For example, the fungus Cladosporium halotolerans has been shown to emit VOCs that promote plant growth. researchgate.net The production of specific esters is highly dependent on the fungal species, the available precursors (such as alcohols and acyl-CoA donors), and the culture conditions. The biotransformation of 2,3-BDO to this compound represents a potential pathway for producing this specialty chemical from a biorenewable precursor, leveraging fungal enzymatic machinery for ester synthesis.

Advanced Applications in Organic Synthesis and Materials Science

Butane-2,3-diyl Diacetate as a Synthetic Intermediate for Pharmaceuticals and Agrochemicals

A comprehensive review of scientific literature and patent databases does not currently provide specific examples of this compound being utilized as a direct synthetic intermediate in the manufacturing of active pharmaceutical ingredients or agrochemicals. Research in these areas has predominantly focused on its precursor, 2,3-butanediol (B46004) (2,3-BDO). Bio-based 2,3-BDO has been explored for its potential in agriculture, where it can induce plant resistance to certain pathogens and may reduce the need for conventional fungicides. However, the conversion to the diacetate for subsequent use as a building block in these industries is not documented in the available research.

Polymer Precursor Applications, including Polyimide Synthesis

There is no current scientific literature that documents the use of this compound as a monomer or precursor for the synthesis of polyimides. The synthesis of polyimides typically involves the reaction of dianhydrides with diamines. While its precursor, 2,3-butanediol, has been investigated as a co-monomer in the production of other polymers like polyesters and polyurethanes, its diacetate derivative is not mentioned in the context of polyimide production. The established monomers for high-performance polyimides are generally aromatic or alicyclic dianhydrides and diamines.

Derivatization for Specialty Chemicals and Functional Materials

The primary documented chemical transformation of this compound is its hydrolysis back into its constituent parts: 2,3-butanediol and acetic acid. This reversible reaction is a fundamental characteristic of esters.

Reaction Data for this compound Hydrolysis

ReactantsProductsReaction Type
This compound, Water2,3-Butanediol, Acetic acidHydrolysis

While the precursor, 2,3-butanediol, is a versatile platform chemical that can be converted into a wide array of derivatives—including methyl ethyl ketone (MEK), 1,3-butadiene, and various fuel additives—the diacetate itself is not typically used as a starting point for these transformations. Its primary role appears to be as a stable, less volatile derivative of 2,3-butanediol, rather than as a reactive intermediate for further chemical synthesis.

Role in Bio-based Chemical Production Chains

This compound is a significant downstream product in bio-based chemical value chains originating from renewable feedstocks. Its production is intrinsically linked to the fermentation of sugars to produce 2,3-butanediol (2,3-BDO), a key bio-based platform chemical.

The production chain begins with the microbial fermentation of various renewable carbon sources, such as glucose, glycerol, and lignocellulosic hydrolysates. Microorganisms, including various bacteria and yeasts, are employed to convert these sugars into 2,3-BDO at increasingly high titers. This biological production method is a more sustainable alternative to traditional petrochemical processes.

Once the bio-based 2,3-BDO is produced and recovered from the fermentation broth, it can be readily converted into this compound. This is achieved through a direct esterification reaction with acetic acid. This conversion positions this compound as a value-added chemical derived entirely from renewable resources. It serves as an example of how platform chemicals from biorefineries can be upgraded into a variety of specialty chemicals.

Key Precursors and Products in the Bio-based Production of this compound

PrecursorIntermediateFinal ProductSource Type
Glucose, Glycerol, etc.2,3-ButanediolThis compoundBio-based
Acetic AcidN/AThis compoundBio-based or Petrochemical

Environmental Research and Biotransformation

Biodegradation Pathways and Environmental Fate Assessment

The environmental fate of butane-2,3-diyl diacetate is largely determined by its susceptibility to biodegradation. The primary mechanism for the breakdown of this compound in the environment is expected to be hydrolysis of the ester bonds. This initial step yields 2,3-butanediol (B46004) and acetic acid. nist.gov This reaction can occur both abiotically and through the action of microbial esterase enzymes. nih.govnih.gov

Following hydrolysis, the resulting products, 2,3-butanediol and acetic acid, are readily biodegradable by a wide variety of microorganisms present in soil and water. Acetic acid is a ubiquitous and simple organic acid that is rapidly metabolized by many organisms through central metabolic pathways. nih.govnih.gov Similarly, 2,3-butanediol can be utilized as a carbon and energy source by various bacteria.

Research on the biodegradation of acetate (B1210297) esters indicates that they are generally considered to be readily biodegradable. nih.gov The presence of the ester group often enhances the biodegradability of a molecule compared to its corresponding alkane. nih.gov Studies on other acetate esters, such as vinyl acetate, have shown that the initial hydrolysis is a key step in their aerobic biodegradation. nih.gov

Table 1: Predicted Biodegradation Pathway of this compound

StepReactionProductsMediating Factors
1Hydrolysis2,3-Butanediol and Acetic AcidAbiotic (water), Biotic (microbial esterases)
2Oxidation of 2,3-ButanediolAcetoin (B143602)Microbial dehydrogenases
3Metabolism of Acetic AcidAcetyl-CoACentral metabolic pathways
4Further MetabolismCarbon Dioxide and WaterCitric acid cycle and oxidative phosphorylation

Sustainability Considerations in Production and Lifecycle Analysis

The sustainability of this compound production is intrinsically linked to the manufacturing process of its precursor, 2,3-butanediol (2,3-BDO). wikipedia.org Traditionally, 2,3-BDO has been produced from petroleum-based feedstocks. However, significant advancements in biotechnology have enabled its production from renewable resources through microbial fermentation. This bio-based production is a key factor in the consideration of this compound as a more sustainable chemical.

A variety of microorganisms, including bacteria and yeasts, are capable of producing 2,3-BDO from various renewable feedstocks such as glucose, glycerol, and lignocellulosic biomass. Butanediol (B1596017) fermentation is a well-studied process, and research continues to optimize microbial strains and fermentation conditions to improve yields and productivity. wikipedia.org The use of renewable feedstocks for 2,3-BDO production reduces the reliance on fossil fuels and can contribute to a circular economy.

Key Sustainability Aspects:

Renewable Feedstocks: The use of biomass for 2,3-BDO production is a major advantage.

Carbon Footprint: Bio-based production has the potential for a lower carbon footprint compared to petrochemical routes, especially if carbon capture and utilization strategies are integrated.

Biodegradability: As discussed in the previous section, the biodegradability of this compound and its hydrolysis products suggests a favorable end-of-life scenario with minimal environmental persistence.

Further research is needed to conduct a comprehensive lifecycle analysis that quantifies the energy consumption, water usage, and greenhouse gas emissions associated with the entire production process of this compound, from the cultivation of biomass to the final product.

Table 2: Comparison of Production Routes for 2,3-Butanediol

Production RouteFeedstockKey AdvantagesKey Challenges
PetrochemicalFossil fuels (e.g., butane (B89635), butadiene)Mature technology, high purityNon-renewable, higher carbon footprint
Bio-based (Fermentation)Renewable biomass (e.g., corn, sugarcane, lignocellulose)Sustainable, potentially lower carbon footprintDownstream processing costs, feedstock variability

Bioaccumulation Potential and Environmental Impact Studies

Direct studies on the bioaccumulation potential and specific environmental impacts of this compound are limited in publicly accessible scientific literature. However, an assessment can be inferred from the properties of its hydrolysis products, 2,3-butanediol and acetic acid, and general principles of ecotoxicology.

Bioaccumulation refers to the accumulation of a substance in an organism at a higher concentration than in the surrounding environment. Chemicals with a high potential for bioaccumulation are typically hydrophobic and resistant to metabolic degradation. This compound is expected to be hydrolyzed in the environment, and its hydrolysis products are highly water-soluble and readily metabolized. nih.govnih.gov This suggests a low potential for bioaccumulation.

The environmental impact of this compound is also expected to be low. Its precursor, 2,3-butanediol, has been shown to have a very low degree of toxicity to freshwater fish. europa.eu Acetic acid, the other hydrolysis product, is a natural metabolite and is not considered a significant environmental toxin at the concentrations expected from the breakdown of this compound.

While no specific ecotoxicity studies for this compound were found, some hazard information is available. According to some sources, the compound may cause skin and eye irritation. nih.gov However, this relates to occupational health and safety rather than broader environmental impact.

Table 3: Estimated Environmental Profile of this compound and its Hydrolysis Products

CompoundBioaccumulation PotentialAquatic ToxicityPersistence
This compoundLow (predicted)Low (predicted)Low (due to hydrolysis)
2,3-ButanediolLowLowLow
Acetic AcidLowLowLow

Mechanistic Toxicology and Safety Research

Investigation of Cellular and Molecular Toxicity Mechanisms

The toxicological assessment of Butane-2,3-diyl diacetate is currently limited, with much of the understanding derived from its classification and the toxicological profiles of its potential hydrolysis products and structurally similar compounds.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). nih.gov However, the specific cellular and molecular mechanisms underlying these irritant effects have not been extensively elucidated in published literature.

A key aspect of the toxicology of this compound is its potential to undergo hydrolysis to form 2,3-butanediol (B46004) and acetic acid. This reaction is a critical consideration as the toxicity of the parent compound may be influenced by its breakdown products. The cellular and molecular toxicity could, therefore, be a composite of the effects of the intact ester and its hydrolysis metabolites.

Table 1: GHS Hazard Classifications for this compound

Hazard StatementClassificationSource
H315Causes skin irritation nih.gov
H319Causes serious eye irritation nih.gov
H335May cause respiratory irritation nih.gov

Studies on Systemic Effects and Organ-Specific Responses

Detailed in vivo studies on the systemic effects and organ-specific responses to this compound are scarce. The primary target organs, as indicated by the GHS classifications, are the skin, eyes, and respiratory system, where it elicits irritant responses upon direct contact. nih.gov

The systemic toxicity of this compound is likely linked to its absorption, distribution, metabolism, and excretion (ADME) profile. Following absorption, the compound would be subject to hydrolysis by esterases present in the blood and various tissues, leading to the systemic release of 2,3-butanediol and acetic acid.

The metabolic fate of 2,3-butanediol has been studied in various organisms. It can be metabolized via dehydrogenation to acetoin (B143602), which can then be further metabolized. nih.gov The systemic effects would therefore depend on the concentration and residence time of both the parent compound and its metabolites in different organs. High concentrations of acetic acid can lead to metabolic acidosis, although this is unlikely at typical exposure levels to this compound.

The safety assessment of 2,3-butanediol for use in cosmetics concluded that there was insufficient data to determine its safety, highlighting the need for further research on its systemic effects. cir-safety.org This data gap extends to this compound.

Interactions with Biological Macromolecules and Enzymatic Systems (e.g., Cytochrome P450 Enzymes)

Direct research on the interaction of this compound with biological macromolecules and enzymatic systems is not well-documented. However, inferences can be drawn from its chemical structure and the behavior of related compounds.

As an ester, this compound is expected to be a substrate for various esterase enzymes, leading to its hydrolysis. This enzymatic breakdown is a primary interaction with biological systems.

The potential for the metabolites of this compound to interact with macromolecules is an important area of consideration. For instance, the structurally similar compound, 2,3-butanedione (B143835), has been shown to react with arginine residues in proteins, forming adducts. nih.gov This covalent modification of proteins is a key mechanism in its toxicity. If this compound is metabolized to 2,3-butanedione in vivo, similar protein adduct formation could occur.

There is currently no specific information available regarding the interaction of this compound with the cytochrome P450 (CYP) enzyme system. The metabolism of its hydrolysis product, 2,3-butanediol, is primarily understood to proceed via dehydrogenase enzymes rather than the CYP system. nih.gov However, the possibility of minor metabolic pathways involving CYP enzymes cannot be entirely ruled out without specific studies. The CYP system is a major pathway for the metabolism of a wide range of xenobiotics, and its involvement can have significant implications for drug-drug interactions and the generation of reactive metabolites. mdpi.comnih.gov Further research is needed to clarify the role, if any, of cytochrome P450 enzymes in the metabolism and toxicity of this compound.

Future Research Trajectories and Emerging Challenges

Development of Novel Catalytic Systems for Enhanced Sustainability

The shift towards green chemistry is propelling research into sustainable catalytic systems for the synthesis of butane-2,3-diyl diacetate and its derivatives. A significant area of focus is the development of processes that minimize waste, reduce energy consumption, and utilize renewable feedstocks.

One promising approach is the use of continuous flow chemistry, which offers superior control over reaction parameters, leading to higher yields and purity compared to traditional batch processes. durham.ac.uk The synthesis of related butane-2,3-diacetal protected derivatives has been successfully achieved using commercially available microreactors in conjunction with solid-supported reagents and scavengers for in-line purification. durham.ac.uk This methodology reduces the need for manual purification steps like chromatography and recrystallization, thereby minimizing solvent use and waste generation. durham.ac.uk

Future research will likely focus on adapting these continuous flow systems specifically for the esterification of 2,3-butanediol (B46004) with acetic acid to produce this compound. The development of novel solid acid catalysts is a critical component of this research, aiming to replace traditional corrosive and difficult-to-recycle liquid acid catalysts. Investigating catalysts that can be easily recovered and reused will be paramount for enhancing the sustainability and economic feasibility of the process.

Exploration of New Biocatalytic Routes and Strain Engineering

The production of the precursor, 2,3-butanediol, is a key bottleneck in the synthesis of this compound. mdpi.com Traditional chemical synthesis of 2,3-BDO from petrochemical sources involves high temperatures and pressures, making it energy-intensive. mdpi.com Consequently, significant research efforts are directed towards biocatalytic routes using microbial fermentation, which can be performed under milder conditions. mdpi.com

Metabolic engineering of various microorganisms is a central strategy to enhance the production of 2,3-BDO. The non-pathogenic yeast Saccharomyces cerevisiae is an attractive host due to its robustness in industrial fermentations. nih.govaiche.org However, it naturally produces only trace amounts of 2,3-BDO. aiche.org Researchers have successfully engineered S. cerevisiae strains to significantly increase 2,3-BDO production by:

Disrupting competing pathways : Deleting genes responsible for ethanol (B145695) production, such as alcohol dehydrogenase (ADH) genes (ADH1, ADH3, ADH5), redirects the carbon flux towards 2,3-BDO synthesis. nih.gov

Overexpressing key enzymes : Introducing and overexpressing genes for the 2,3-BDO biosynthetic pathway from bacteria like Bacillus subtilis (encoding acetolactate synthase and acetolactate decarboxylase) has led to higher titers and yields. nih.govrsc.org

Balancing redox cofactors : The accumulation of cytosolic NADH can be a limiting factor. Introducing an NADH oxidase from Lactococcus lactis helps to reoxidize excess NADH, improving the 2,3-BDO yield and reducing the formation of byproducts like glycerol. aiche.org

Through such strategies, researchers have achieved high titers of 2,3-BDO. For instance, a fed-batch fermentation with an engineered S. cerevisiae strain produced 154.3 g/L of 2,3-BDO. aiche.org Similarly, engineered E. coli has been used to produce specific stereoisomers of 2,3-BDO. mit.edu

Future work will focus on optimizing these engineered strains for industrial robustness, including tolerance to inhibitors present in lignocellulosic hydrolysates and the ability to utilize a wider range of low-cost carbon sources like glycerol, a byproduct of biodiesel production. rsc.org

Engineered StrainGenetic ModificationSubstrate2,3-BDO Titer (g/L)Yield (g/g)Reference
S. cerevisiae BD5_CtnoxPdc-deficient, overexpression of alsS, alsD, BDH, and noxEGlucose154.30.404 aiche.org
S. cerevisiae Δadh1 Δadh3 Δadh5Deletion of ADH1, ADH3, ADH5; introduction of B. subtilis pathwayGlucose2.290.113 nih.gov
E. coli YYC202(DE3) derivativeCo-expression of bdh1 from S. cerevisiae, ldhA deletionGlucose1.120.29 mit.edu
S. cerevisiae SK-MA3Replacement of ScADH2 with 2,3-BDO biosynthesis enzymesGlucose + GlycerolN/A0.455 (total acetoin (B143602) + 2,3-BDO) rsc.org

Advanced Computational Predictions for Structure-Activity Relationships

Understanding the relationship between the chemical structure of a molecule and its biological activity is fundamental for discovering new applications, particularly in pharmacology and materials science. uni-bonn.denih.gov Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical correlation between the physicochemical properties of a series of compounds and their activities. nih.gov

While specific QSAR studies on this compound are not widely reported, the methodologies are highly applicable for future research. The process of developing a QSAR model involves several key steps:

Data Set Preparation : Assembling a collection of molecules with known biological activities. nih.gov

Descriptor Calculation : Generating numerical descriptors that represent the structural, electronic, and physicochemical properties of the molecules. nih.govmdpi.com

Model Development : Using statistical methods or machine learning algorithms (e.g., Multiple Linear Regression, Artificial Neural Networks) to create a model that links the descriptors to the observed activity. mdpi.comresearchgate.net

Validation : Rigorously testing the model's predictive power using internal and external validation sets. mdpi.com

For this compound and its analogues, QSAR could be employed to predict various properties. For example, by synthesizing and testing a series of related diesters, a model could be built to predict their effectiveness as flavoring agents, cosmetic ingredients, or even their potential therapeutic activities, such as anti-ulcer effects. mit.edu Such models would guide the rational design of new derivatives with optimized properties, reducing the time and cost associated with experimental screening. nih.gov Future research will likely involve applying these computational tools to explore the vast chemical space around the this compound scaffold.

Integrated Process Design and Techno-Economic Feasibility for Industrial Scale-Up

For this compound to be commercially viable, the entire production process, from feedstock to purified product, must be economically feasible. A significant portion of the production cost is associated with the synthesis and purification of the 2,3-butanediol precursor. researchgate.net Therefore, techno-economic analyses (TEA) are crucial for identifying cost drivers and optimizing process design for industrial scale-up.

Recent TEA studies have focused on the fermentative production of 2,3-BDO from sustainable feedstocks like sugarcane bagasse (SCB), a lignocellulosic waste product. nih.govresearchgate.net These analyses evaluate different process scenarios, such as whether the biorefinery is annexed to an existing sugar mill or operates as a standalone facility. nih.govresearchgate.net Key findings from these studies indicate that:

The unit production cost of 2,3-BDO can range from 1.13 to 2.28 US$/kg, depending on the process configuration and feedstock utilization. nih.govresearchgate.net

Integrating the biorefinery with a sugar mill that can supply feedstock and utilities at low or no cost significantly improves economic viability. nih.govresearchgate.net

The separation and purification of 2,3-BDO from the dilute fermentation broth is a major energy-intensive step, contributing significantly to the operating costs. researchgate.net

Future research must focus on developing integrated process designs that are both cost-effective and energy-efficient. This includes optimizing the esterification reaction to form this compound and the subsequent purification steps. Alternative separation technologies to conventional distillation, such as liquid-liquid extraction and membrane-based systems, are being explored to reduce the energy consumption associated with product recovery. nrel.gov A techno-economic analysis of a liquid-liquid extraction process for 2,3-BDO separation showed an 81% reduction in energy consumption compared to cascade distillation. nrel.gov Applying such integrated and optimized separation schemes will be critical for the industrial-scale production of this compound.

Process ScenarioFeedstockUnit Production Cost of 2,3-BDO (US$/kg)Minimum Selling Price (US$/kg)Reference
Annexed to Sugar Mill (Hemicellulose only)Sugarcane Bagasse1.131.86 nih.govresearchgate.net
Standalone Facility (Hemicellulose & Cellulose)Sugarcane Bagasse2.283.99 nih.govresearchgate.net

Elucidation of Biological Roles and Untapped Therapeutic Potentials

While this compound is primarily known as a flavoring agent, preliminary research suggests it may possess other biological functions and therapeutic potential. It is recognized as a key aroma component in fruits such as bananas and is used as a food additive to impart a creamy flavor. mdpi.com

The therapeutic potential of related diester derivatives of 2,3-butanediol provides a strong rationale for further investigation. For instance, diester derivatization of 2,3-BDO has been explored in the production of antiulcer drugs. mit.edu This suggests that this compound itself, or structurally similar molecules, could be investigated for similar gastroprotective properties.

Furthermore, fatty acid diesters of 2,3-BDO are utilized in the cosmetics industry, indicating good skin compatibility and potential for other dermatological applications. mit.edu The biological roles of the precursor, 2,3-butanediol, which can be synthesized by various microorganisms, include preventing intracellular acidification and serving as a carbon and energy reserve. mdpi.com

Future research should aim to systematically screen this compound for a range of biological activities. This could include antimicrobial, anti-inflammatory, and antioxidant properties. Elucidating the mechanisms behind its known effects, such as its role in fruit aroma, could also open new avenues for its application in agriculture or food science. Uncovering these untapped potentials could significantly expand the market and applications for this versatile compound.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of Butane-2,3-diyl diacetate, and what key parameters influence reaction yields?

  • Answer: The synthesis typically involves esterification of butane-2,3-diol with acetic anhydride or acetyl chloride under catalytic conditions. Key parameters include catalyst selection (e.g., zinc(II) tetrahydroborate, thorium dioxide), reaction temperature (110–130°C), and solvent choice (e.g., tetrahydrofuran, diethyl ether). Yield optimization can be achieved by controlling reaction time, stoichiometric ratios, and purification methods like flash distillation under reduced pressure .

Q. How can computational approaches predict the inhibitory activity of this compound against enzymes like fructose-1,6-bisphosphatase (FBPase)?

  • Answer: Virtual screening and molecular docking (e.g., AutoDock Vina) identify binding poses and affinity scores (e.g., -5.4 kcal/mol for FBPase). Molecular dynamics (MD) simulations (100 ns) assess complex stability, hydrogen bond interactions (e.g., with Glu20, Ala24 in FBPase), and conformational changes. MM-GBSA calculations validate binding free energy .

Q. What in silico tools are recommended for evaluating the drug-likeness and ADMET properties of this compound?

  • Answer: SwissADME predicts physicochemical properties (LogP: ~0.8, TPSA: ~72 Ų), while pkCSM evaluates ADMET profiles (high intestinal absorption, non-BBB permeant). Tools like ProTox-II assess toxicity endpoints (e.g., LD50). This compound shows favorable solubility and rapid distribution in preliminary models .

Advanced Research Questions

Q. How can experimental strategies resolve discrepancies between computational binding affinity predictions and in vitro enzymatic inhibition data?

  • Answer: Perform dose-response assays (e.g., IC50 determination) using recombinant FBPase. Validate docking poses via X-ray crystallography or cryo-EM. Adjust MD simulation parameters (e.g., solvation models, force fields) to align with experimental conditions. Cross-validate with isothermal titration calorimetry (ITC) for binding thermodynamics .

Q. What methodologies optimize reaction yields for this compound synthesis under industrial constraints?

  • Answer: Catalytic systems like yttrium-grafted mesostructured SBA-3 (65% yield at 110°C) or acid-functionalized ionic liquids improve efficiency. Process optimization includes solvent-free conditions, microwave-assisted reactions, and continuous flow systems. Analytical methods (e.g., GC-MS) monitor conversion rates and byproduct formation .

Q. How can structure-activity relationship (SAR) studies explain divergent biological activities (e.g., antidiabetic vs. antimicrobial) among diacetate esters?

  • Answer: Synthesize analogs with varied alkyl chains or substituents. Test FBPase inhibition (via enzymatic assays) and antimicrobial activity (via MIC determinations). Molecular modeling identifies critical structural features (e.g., acetyl group positioning, hydrogen-bonding capacity) for target specificity. Compare with related compounds like diethyl diphosphoxane diacetate .

Q. What pharmacokinetic (PK) and tissue distribution studies are recommended for preclinical evaluation of this compound?

  • Answer: Use HPLC-UV or LC-MS/MS to quantify plasma/tissue concentrations in rodent models. Conduct time-course studies to calculate PK parameters (Cmax, Tmax, AUC). Tissue homogenization and extraction protocols (e.g., protein precipitation) ensure accurate quantification. Compare bioavailability with oral vs. intravenous administration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Butane-2,3-diyl diacetate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Butane-2,3-diyl diacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.